molecular formula C8H12N2O B13171838 2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one

2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one

Cat. No.: B13171838
M. Wt: 152.19 g/mol
InChI Key: PLMJGIKAYXJIEX-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one is an organic compound that features a pyrrole ring substituted with an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one typically involves the reaction of 2-pyrrolecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides, along with a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce secondary amines.

Scientific Research Applications

2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may act on enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(1H-pyrrol-2-YL)ethan-1-one
  • 2-(Propylamino)-1-(1H-pyrrol-2-YL)ethan-1-one
  • 2-(Butylamino)-1-(1H-pyrrol-2-YL)ethan-1-one

Uniqueness

2-(Ethylamino)-1-(1H-pyrrol-2-YL)ethan-1-one is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(ethylamino)-1-(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-2-9-6-8(11)7-4-3-5-10-7/h3-5,9-10H,2,6H2,1H3

InChI Key

PLMJGIKAYXJIEX-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=CN1

Origin of Product

United States

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